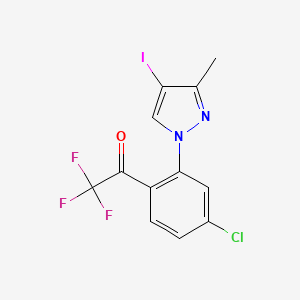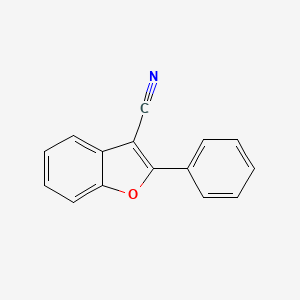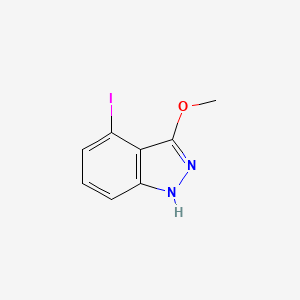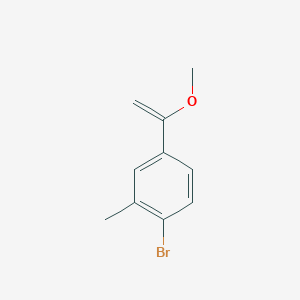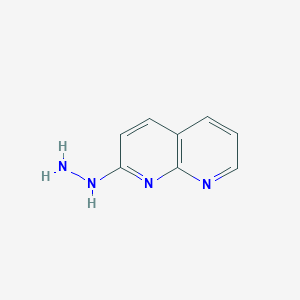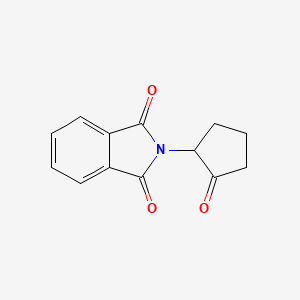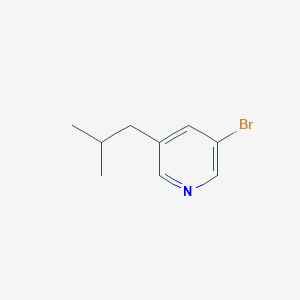
3-Bromo-5-isobutylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-isobutylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the third position and an isobutyl group at the fifth position on the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-5-isobutylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isobutylpyridine. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution at the third position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-5-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-isobutylpyridine involves its interaction with specific molecular targets. The bromine atom and isobutyl group can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
3-Bromo-5-ethylpyridine: Contains an ethyl group at the fifth position.
3-Bromo-5-tert-butylpyridine: Features a tert-butyl group at the fifth position.
Uniqueness
3-Bromo-5-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
3-bromo-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |
Clé InChI |
WNQWGEOLKBSGBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13675997.png)
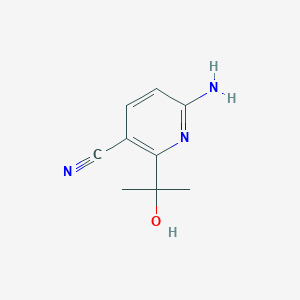
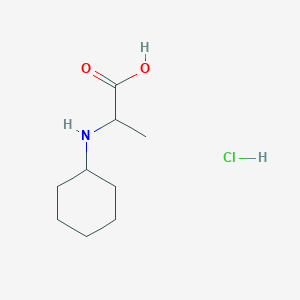
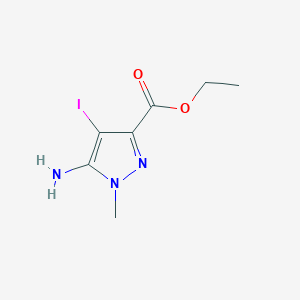
![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)
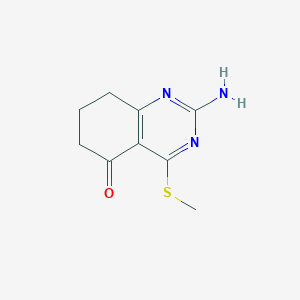
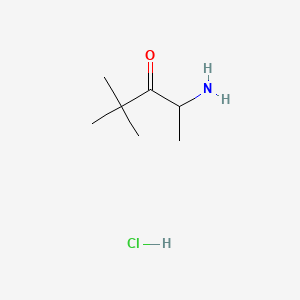
![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)
